molecular formula C22H20FN3O2 B4953868 3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(4-fluorophenyl)prop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(4-fluorophenyl)prop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine

Cat. No.: B4953868
M. Wt: 377.4 g/mol
InChI Key: AXEQPHQFZXIUBO-OWOJBTEDSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(4-fluorophenyl)prop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine is a complex organic compound that features a combination of benzodioxole, fluorophenyl, and pyrazolopyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(4-fluorophenyl)prop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Synthesis of the Fluorophenyl Prop-2-enyl Moiety: This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with a 4-fluorobenzaldehyde to form the desired alkene.

    Construction of the Pyrazolopyridine Core: The pyrazolopyridine ring system can be synthesized via a condensation reaction between a hydrazine derivative and a pyridine carboxaldehyde.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the alkene group, converting it to an alkane.

    Substitution: Electrophilic aromatic substitution reactions can take place on the benzodioxole and fluorophenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3).

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Saturated alkane derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for its potential as a therapeutic agent due to its unique structural features.

Medicine

    Drug Development:

Industry

    Material Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(4-fluorophenyl)prop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-5-[(E)-3-phenylprop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Lacks the fluorine atom on the phenyl ring.

    3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(4-chlorophenyl)prop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine: Contains a chlorine atom instead of fluorine.

Uniqueness

The presence of the fluorine atom in 3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(4-fluorophenyl)prop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine may confer unique properties such as increased metabolic stability, altered electronic effects, and enhanced binding affinity to biological targets.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(E)-3-(4-fluorophenyl)prop-2-enyl]-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2/c23-17-6-3-15(4-7-17)2-1-10-26-11-9-19-18(13-26)22(25-24-19)16-5-8-20-21(12-16)28-14-27-20/h1-8,12H,9-11,13-14H2,(H,24,25)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXEQPHQFZXIUBO-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)CC=CC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC2=C1NN=C2C3=CC4=C(C=C3)OCO4)C/C=C/C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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